molecular formula C6H10ClNO3S B1418975 4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione CAS No. 1107645-55-5

4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione

Cat. No. B1418975
M. Wt: 211.67 g/mol
InChI Key: SROCMXSDHJESTG-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or significance in scientific research or industry .


Synthesis Analysis

This involves detailing the methods and processes used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the synthesis .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the properties of the compound like melting point, boiling point, solubility, stability, etc .

Scientific Research Applications

  • Synthesis of Thiomorpholin-3-one Derivatives : A novel [3 + 3]-cycloaddition method for synthesizing thiomorpholin-3-one derivatives, including 4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione, has been developed. This method offers a practical and direct approach under mild conditions, yielding moderate to good results with wide functional group tolerance (Zhao‐Lin He et al., 2019).

  • Antimicrobial Activity : Research into the synthesis of thiomorpholine derivatives, such as 4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione, and their antimicrobial activities has been conducted. These derivatives were synthesized through nucleophilic substitution reactions and tested for antimicrobial properties, contributing to the development of new bioactive molecules (D. Kardile & N. Kalyane, 2010).

  • Dynamic Stereochemistry : The synthesis and study of the dynamic stereochemistry of N-aryl-substituted thiomorpholine-3,5-diones have been explored. These compounds, including derivatives of 4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione, exhibit interesting stereochemical properties, with diastereomers being stable at room temperature (J. Szawkało et al., 2015).

  • Building Blocks in Medicinal Chemistry : Thiomorpholine derivatives, including 4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione, have been identified as important building blocks in medicinal chemistry. Some analogues containing these moieties have entered clinical trials, showcasing their potential in drug development (Daniel P. Walker & D. J. Rogier, 2013).

  • Novel Synthetic Routes : Research on new synthetic routes for creating derivatives of 4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione has been conducted. These studies focus on creating novel compounds with potential applications in various fields, including medicinal chemistry (N. Takeuchi et al., 1980).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

2-chloro-1-(1,1-dioxo-1,4-thiazinan-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO3S/c7-5-6(9)8-1-3-12(10,11)4-2-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROCMXSDHJESTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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